![molecular formula C14H17N3O5S B2913201 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1798488-62-6](/img/structure/B2913201.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group, a pyrazole group, and a sulfonamide group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound could potentially have biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the pyrazole group is a type of heterocycle containing nitrogen, and the sulfonamide group contains a sulfur atom bonded to two oxygen atoms and an amine group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzo[d][1,3]dioxol-5-yl, pyrazole, and sulfonamide groups each have distinct reactivity profiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. Compounds with similar structures often have similar properties .Aplicaciones Científicas De Investigación
COX-2 Inhibition and Potential Therapeutic Applications
The chemical compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide belongs to a class of molecules that have been studied for their ability to inhibit cyclooxygenase-2 (COX-2). Research on similar sulfonamide-containing 1,5-diarylpyrazole derivatives has demonstrated potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain. The synthesis and biological evaluation of these compounds have led to the identification of celecoxib, a drug currently used for the treatment of rheumatoid arthritis and osteoarthritis, highlighting the therapeutic potential of this chemical class in managing inflammatory conditions (Penning et al., 1997).
Carbonic Anhydrase Inhibition and Antimicrobial Activity
Further research into sulfonamide derivatives has uncovered their inhibitory effects on carbonic anhydrase isoenzymes, with implications for various medical applications. For instance, polymethoxylated-pyrazoline benzene sulfonamides have been investigated for their cytotoxic activities against tumor and non-tumor cell lines as well as for their carbonic anhydrase inhibitory activities. These studies suggest potential applications in cancer therapy and the management of conditions related to aberrant carbonic anhydrase activity (Küçükoglu et al., 2016).
Mecanismo De Acción
Target of Action
The compound, also known as N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-pyrazole-4-sulfonamide, has been found to exhibit activity against various cancer cell lines Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to target microtubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
This modulation can occur through the suppression of tubulin polymerization or stabilization of microtubule structure , leading to mitotic blockade and cell apoptosis .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-14(18,10-3-4-12-13(5-10)22-9-21-12)8-16-23(19,20)11-6-15-17(2)7-11/h3-7,16,18H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIHPWSGLCAQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.